molecular formula C10H13BrO B1281448 2-(4-Bromophenyl)-2-methylpropan-1-ol CAS No. 32454-37-8

2-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No.: B1281448
CAS No.: 32454-37-8
M. Wt: 229.11 g/mol
InChI Key: HHHZLLZSLJJFER-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8) is a valuable organic intermediate in chemical and pharmaceutical research. This compound, with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol, is characterized by a neopentyl structure bearing a 4-bromophenyl group and a primary alcohol . Its primary research application is as a key synthetic precursor. The bromophenyl moiety makes it a versatile building block for further functionalization via cross-coupling reactions, while the alcohol group can be oxidized to corresponding carboxylic acids or serve as a handle for further derivatization. Patent literature confirms its utility in multi-step synthetic processes, notably in the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, which is an important intermediate in the synthesis of active pharmaceutical ingredients such as fexofenadine . Researchers value this compound for its use in developing new synthetic methodologies and exploring complex molecule construction. This compound is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHZLLZSLJJFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297658
Record name 4-Bromo-β,β-dimethylbenzeneethanol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32454-37-8
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32454-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β,β-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 4 Bromophenyl 2 Methylpropan 1 Ol

Direct Synthetic Routes to 2-(4-Bromophenyl)-2-methylpropan-1-ol

Direct synthetic strategies for producing this compound predominantly involve the reduction of precursor molecules bearing an oxidized functional group at the C1 position. These routes are favored for their efficiency and typically involve the conversion of either a carboxylic ester or a ketone to the desired primary alcohol.

A robust and widely employed method for the synthesis of primary alcohols is the reduction of carboxylic acid derivatives, particularly esters. This transformation requires potent reducing agents capable of converting the ester functional group directly to a primary alcohol. The precursor for this route is methyl 2-(4-bromophenyl)-2-methylpropanoate, which can be synthesized from 2-(4-bromophenyl)-2-methylpropanoic acid. google.comgoogle.com

Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for the conversion of esters to primary alcohols. numberanalytics.combyjus.com It serves as a strong source of hydride ions (H⁻), which act as nucleophiles. libretexts.org The reduction of methyl 2-(4-bromophenyl)-2-methylpropanoate with LiAlH₄ proceeds via a two-step mechanism.

First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to yield an aldehyde intermediate. Because aldehydes are more reactive than esters towards reduction, the aldehyde is immediately attacked by a second hydride ion. masterorganicchemistry.com This second nucleophilic attack produces an alkoxide intermediate. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water and other protic solvents. numberanalytics.comuop.edu.pk The final step is a workup procedure, where a protic source (typically water or a dilute acid) is carefully added to quench any excess LiAlH₄ and to protonate the alkoxide, yielding the final product, this compound. byjus.comyoutube.com

While LiAlH₄ is highly effective, alternative hydride reducing agents are often considered for reasons of safety, cost, or selectivity.

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a much milder and more selective reducing agent compared to LiAlH₄. libretexts.orguop.edu.pk Its lower reactivity means it is generally incapable of reducing less reactive carbonyl compounds such as esters and carboxylic acids. libretexts.orgresearchgate.net Therefore, NaBH₄ is not a suitable reagent for the direct conversion of methyl 2-(4-bromophenyl)-2-methylpropanoate to its corresponding primary alcohol.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful and versatile reducing agent that can reduce esters. uop.edu.pkresearchgate.net Its reactivity is often temperature-dependent. At low temperatures (e.g., -78 °C), DIBAL-H can selectively reduce esters to aldehydes. However, if excess DIBAL-H is used or the reaction is allowed to warm to room temperature, the intermediate aldehyde will be further reduced to the primary alcohol. This makes DIBAL-H a viable, albeit more control-sensitive, alternative to LiAlH₄ for the synthesis of this compound from its methyl ester precursor.

Comparison of Hydride Agents for Ester Reduction
Reducing AgentReactivity with EstersTypical ProductKey Considerations
Lithium Aluminum Hydride (LiAlH₄)HighPrimary AlcoholHighly reactive, requires anhydrous conditions. numberanalytics.comuop.edu.pk
Sodium Borohydride (NaBH₄)Very Low / No ReactionNo ReactionToo mild to reduce esters. libretexts.org
Diisobutylaluminum Hydride (DIBAL-H)Moderate to HighAldehyde or Primary AlcoholProduct is temperature and stoichiometry dependent. uop.edu.pk

An alternative synthetic approach involves the reduction of a ketone precursor. For this pathway, the relevant starting material is 1-(4-bromophenyl)-2-methylpropan-1-one. nih.govechemi.com It is important to note that the direct reduction of this specific ketone yields the secondary alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol, which is a structural isomer of the target primary alcohol. prepchem.comaobchem.com Nevertheless, the methodologies for reducing this ketone are central to synthetic organic chemistry.

Catalytic hydrogenation is a standard and clean method for the reduction of ketones to alcohols. tcichemicals.com This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. mdpi.com

Commonly used catalysts for this transformation include platinum (Pt), often as platinum oxide (PtO₂), and palladium (Pd), typically supported on activated carbon (Pd/C). tcichemicals.com The reaction is generally carried out in a suitable solvent under a pressurized atmosphere of hydrogen gas. The ketone is dissolved in a solvent, the catalyst is added, and the mixture is exposed to hydrogen gas. The hydrogen adsorbs onto the surface of the metal catalyst, where it is activated and subsequently adds to the carbonyl group, resulting in the corresponding alcohol. This method is considered an environmentally friendly "green chemistry" approach as it typically produces high yields with minimal waste.

The term "organometallic reagents" in the context of reduction often refers to complex metal hydrides, which are the true reducing species. Chemoselective reduction implies selectively reducing one functional group in a molecule that contains multiple reducible groups. youtube.com For a molecule like 1-(4-bromophenyl)-2-methylpropan-1-one, if other reducible functional groups were present, the choice of reducing agent would be critical.

For instance, the relatively mild sodium borohydride (NaBH₄) is highly effective for reducing ketones and aldehydes and is often the reagent of choice for its safety and ease of use. uop.edu.pk It demonstrates excellent chemoselectivity, as it will reduce the ketone functional group without affecting other groups like esters, amides, or carboxylic acids that might be present elsewhere in the molecule. In contrast, the more powerful lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would lack this selectivity, reacting with most other carbonyl-based functional groups as well. libretexts.orgyoutube.com Therefore, for a simple, unfunctionalized ketone, either reagent is effective, but in the context of a complex molecule, NaBH₄ offers superior chemoselectivity for the ketone group.

Summary of Ketone Reduction Methods
MethodReagent(s)Typical ConditionsSelectivity
Catalytic HydrogenationH₂, Pd/C or PtO₂Pressurized H₂ atmosphere, various solvents. tcichemicals.comCan also reduce C=C double bonds. youtube.com
Hydride Reduction (Mild)Sodium Borohydride (NaBH₄)Protic solvents (e.g., methanol, ethanol). uop.edu.pkHighly selective for aldehydes and ketones. libretexts.org
Hydride Reduction (Strong)Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether solvent, followed by aqueous workup. byjus.comPoorly selective; reduces most polar pi bonds. masterorganicchemistry.com

Reduction of Ketone Precursors (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one) to this compound

Multistep Synthetic Pathways to this compound

The construction of this compound can be approached through several multistep synthetic routes. These pathways include the introduction of the bromine atom onto a pre-existing phenyl-substituted propanol (B110389) framework, the formation of the carbon skeleton using organometallic reagents, and more advanced catalytic methods.

Bromination Strategies for Phenyl-Substituted Propanol Frameworks

One potential pathway to this compound involves the direct bromination of a 2-methyl-2-phenylpropan-1-ol (B1266538) precursor. However, a more thoroughly documented analogous reaction is the selective bromination of 2-methyl-2-phenylpropanoic acid. google.comgoogle.com This process provides valuable insights into the regioselectivity of brominating this particular substituted benzene (B151609) ring.

In this analogous synthesis, 2-methyl-2-phenylpropanoic acid is reacted with bromine in an aqueous medium. google.com The reaction can be performed under neutral, acidic, or alkaline conditions, with neutral conditions maintained by the addition of a sodium carbonate solution proving effective. patsnap.com This method leads to the predominant formation of the para-bromo isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, with high selectivity over the ortho and meta isomers. google.compatsnap.com The high selectivity in an aqueous medium is a key finding, as it offers an advantage over reactions in other solvents like carbon tetrachloride, which may result in a mixture of isomers and require extensive purification. google.com

Table 1: Comparison of Bromination Conditions for 2-methyl-2-phenylpropanoic acid

Parameter Aqueous Medium Method Carbon Tetrachloride Method
Brominating Agent Bromine Bromine
Solvent Water Carbon Tetrachloride
Catalyst/Additive None specified (pH control) Iron wire
Conditions pH maintained at ~7 Reflux
Selectivity Predominantly para-isomer Mixture of isomers
Yield of Pure Product High (e.g., 74-81%) patsnap.com Low after multiple crystallizations

| Industrial Applicability | Favorable due to selectivity and less hazardous solvent | Poor due to low selectivity and toxic solvent google.com |

This table presents data for the bromination of 2-methyl-2-phenylpropanoic acid, a closely related analogue to the direct bromination of 2-methyl-2-phenylpropan-1-ol.

Approaches involving Grignard Reagents and Carbonyl Compounds for Skeleton Formation

A highly effective and versatile method for constructing the carbon skeleton of this compound is through the use of Grignard reagents. This approach involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. Two primary retrosynthetic disconnections are feasible for this target molecule.

The first approach involves the reaction of a Grignard reagent derived from a brominated aromatic compound with a suitable aldehyde. Specifically, 4-bromophenylmagnesium bromide, prepared from 1,4-dibromobenzene (B42075) and magnesium metal in an anhydrous ether solvent, can be reacted with isobutyraldehyde (B47883). prepchem.com This reaction directly forms the carbon-carbon bond between the aromatic ring and the carbon atom bearing the hydroxyl group. A similar synthesis has been reported for the production of 1-(4-bromophenyl)-2-methylpropan-1-ol. prepchem.com

The second, alternative Grignard approach would involve reacting isopropylmagnesium bromide with 4-bromobenzaldehyde (B125591). chegg.com This would also yield the desired carbon skeleton. The choice between these two routes may depend on the commercial availability and cost of the starting aldehydes and alkyl/aryl halides.

General Scheme for Grignard Synthesis:

Route A: 4-bromophenylmagnesium bromide + isobutyraldehyde → this compound

Route B: isopropylmagnesium bromide + 4-bromobenzaldehyde → this compound

The success of Grignard reactions is contingent on maintaining anhydrous conditions, as the highly basic Grignard reagent will react with any protic solvents, such as water. libretexts.org

Iron-Catalyzed Borrowing Hydrogen Methylation Reactions on Related Alcohols

A more modern and atom-economical approach could potentially be adapted for the synthesis of this compound through iron-catalyzed borrowing hydrogen (BH) methylation. This methodology allows for the methylation of C(sp3)-H bonds adjacent to a directing group, such as a hydroxyl group.

While a direct synthesis of the target compound using this method has not been explicitly detailed, the principles of iron-catalyzed β-C(sp3)-methylation of primary alcohols are well-established. In this hypothetical pathway, a precursor such as 2-(4-bromophenyl)ethanol (B1265510) could be reacted with methanol, which serves as a sustainable C1 building block. The reaction would be catalyzed by a well-defined iron complex, such as a (cyclopentadienone)iron(0) carbonyl complex.

The mechanism involves the temporary oxidation of the primary alcohol to an aldehyde by the iron catalyst, which "borrows" the hydrogen. The aldehyde then undergoes a base-catalyzed aldol-type condensation with formaldehyde (B43269) (transiently formed from the dehydrogenation of methanol). Subsequent dehydration and reduction of the resulting enal by the iron-hydride species yields the β-methylated alcohol and regenerates the active iron catalyst. This approach offers a greener alternative to traditional methylation methods that often employ hazardous reagents.

Optimization of Reaction Conditions and Yield for this compound Synthesis

To ensure high yields and purity of this compound, the optimization of reaction conditions is paramount. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent system, temperature, and pressure, especially when considering scalable processes.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent system plays a critical role in both the bromination and Grignard synthesis pathways.

For electrophilic aromatic bromination , the solvent can influence the reaction rate and the regioselectivity (ortho vs. para substitution). The polarity of the solvent can affect the stability of the intermediate arenium ion. quora.com In the case of brominating a phenol, which is structurally related to the phenylpropanol framework, the ortho:para ratio is significantly influenced by the solvent. rsc.org As noted in the analogous bromination of 2-methyl-2-phenylpropanoic acid, the use of an aqueous medium surprisingly leads to high para-selectivity, which is advantageous for isolating the desired product. google.com

For Grignard reactions , the choice of solvent is critical for the formation and stability of the organomagnesium reagent. Anhydrous ethereal solvents, such as diethyl ether and tetrahydrofuran (THF), are standard due to their ability to solvate and stabilize the "RMgX" species through coordination of the ether oxygen atoms to the magnesium center. The formation of side products, such as the Wurtz coupling product, can be influenced by the solvent, and continuous production processes may offer improved selectivity. researchgate.net

Table 2: Common Solvents and Their Roles in Synthesis

Synthetic Step Solvent Role and Impact on Reaction
Bromination Water Promotes high para-selectivity in analogous reactions. google.com
Chlorinated Solvents (e.g., Dichloromethane) Common in electrophilic brominations, can influence ortho:para ratios. rsc.org
Grignard Reagent Formation & Reaction Diethyl Ether Standard solvent, stabilizes the Grignard reagent, relatively low boiling point. libretexts.org
Tetrahydrofuran (THF) Higher boiling point than diethyl ether, also effectively stabilizes the Grignard reagent. researchgate.net

Temperature and Pressure Effects in Scalable Synthetic Processes

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful management of temperature and pressure.

In Grignard syntheses , both the formation of the reagent and its subsequent reaction with a carbonyl compound are typically highly exothermic. hzdr.de On a large scale, efficient heat dissipation is crucial to prevent a runaway reaction. hzdr.de While often performed at ambient or reflux temperatures on a lab scale, industrial processes may employ lower temperatures to improve selectivity and safety. For instance, low-temperature (-78 °C) formation of functionalized Grignard reagents from aryl bromides has been shown to be effective, allowing for the presence of other functional groups that might not be tolerated at higher temperatures. cmu.eduresearchgate.net

The pressure of the reaction vessel is also a key safety and monitoring parameter. In a closed system, the initiation of the Grignard reaction can be detected by a sharp increase in temperature and pressure. hzdr.de This allows for controlled addition of reagents to maintain a safe operating state. Continuous flow reactors offer an alternative for large-scale production, providing better temperature control and reducing the volume of reactive material at any given time, thereby enhancing safety. researchgate.net

For bromination reactions , temperature control is also important for managing the exothermicity of the reaction and for controlling selectivity. Higher temperatures can lead to the formation of undesired byproducts. These reactions are typically carried out at atmospheric pressure.

Isolation and Purification Techniques for High Purity this compound

The successful synthesis of this compound is contingent not only on the strategic choice of reaction pathway but also on the meticulous application of isolation and purification techniques. These post-reaction procedures are critical for removing unreacted starting materials, catalysts, byproducts, and isomeric impurities, ultimately yielding a compound of high purity suitable for its intended application. The selection of an appropriate purification strategy is dictated by the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity level. Common techniques employed for the purification of aryl-aliphatic alcohols like this compound include extraction, column chromatography, and recrystallization.

A primary challenge in the purification of this compound can be the removal of structurally similar impurities, such as isomers (e.g., ortho- or meta-brominated analogs), which may exhibit very similar polarity and solubility profiles. google.comgoogle.com The presence of such impurities can complicate purification, often necessitating multiple purification steps to achieve the desired level of purity. google.comgoogle.com

Work-up and Initial Isolation

Following the completion of the synthetic reaction, the initial step involves quenching the reaction and performing a work-up procedure to isolate the crude product. This typically involves:

Quenching: The reaction mixture is often treated with an aqueous solution to neutralize any remaining reactive reagents.

Extraction: The crude product is then extracted from the aqueous layer into a water-immiscible organic solvent. The choice of solvent is crucial; it must effectively dissolve this compound while minimizing the dissolution of inorganic salts and other aqueous-soluble impurities. Solvents such as dichloromethane, ethers, or esters are often preferred for this purpose. google.comgoogle.com

Washing: The organic extract is typically washed with water, brine, or a mild acidic or basic solution to remove residual impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.

Column Chromatography

For the purification of many organic compounds, including derivatives of 2-phenylpropan-1-ol, column chromatography is a highly effective technique. rsc.org This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like alcohols.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically used. rsc.org The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any impurities. A gradient elution, where the proportion of the polar solvent is gradually increased, can be particularly effective.

Parameter Typical Conditions for Column Chromatography
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase System Hexane/Ethyl Acetate (B1210297) Gradient
Initial Eluent Composition Low polarity (e.g., 5% Ethyl Acetate in Hexane)
Final Eluent Composition Increased polarity (e.g., 20-30% Ethyl Acetate in Hexane)
Monitoring Thin-Layer Chromatography (TLC)

Recrystallization

If the crude this compound is a solid, recrystallization is a powerful technique for achieving high purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

The process involves:

Dissolving the crude solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals of the desired compound.

Isolating the crystals by filtration and washing them with a small amount of cold solvent.

Finding the optimal solvent or solvent system is key to successful recrystallization.

Solvent Type Example Rationale for Use
Non-polar Hexanes, HeptanesThe product is often practically insoluble in these, making them suitable for precipitating or washing the product after extraction. google.comgoogle.com
Polar Aprotic Acetone, Ethyl AcetateOften used in combination with a non-polar solvent for recrystallization.
Mixed Solvents Acetone/Acetonitrile (B52724), Ethyl Acetate/HexaneA good solvent is paired with a poor solvent to achieve the ideal solubility profile for recrystallization.

Distillation

For compounds that are liquids at room temperature, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. The boiling point of the related compound, 1-(4-bromophenyl)-2-methylpropan-1-ol, is reported as 152-154 °C at 15 mmHg, suggesting that vacuum distillation could be a viable purification strategy for this compound if it is a liquid or a low-melting solid. prepchem.com

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comresearchgate.net

Reactivity Profiles and Transformational Chemistry of 2 4 Bromophenyl 2 Methylpropan 1 Ol

Oxidation Pathways of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is susceptible to oxidation, which can be controlled to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. libretexts.org

The conversion of a primary alcohol to an aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the more stable carboxylic acid. wikipedia.org This transformation is a crucial step in synthetic chemistry, and several methods have been developed to achieve it with high chemoselectivity. lookchem.com The reaction must be performed under conditions that avoid the presence of water to prevent the formation of the aldehyde hydrate (B1144303), which is readily oxidized further. wikipedia.org

Common strategies for this selective oxidation include the use of chromium(VI) reagents like Collins reagent (CrO₃(pyridine)₂ in dichloromethane) or reagents based on dimethyl sulfoxide (B87167) (DMSO), such as in the Swern oxidation. wikipedia.org Modern methods often employ catalytic systems that are milder and more efficient. A prominent example is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in combination with a stoichiometric co-oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite. lookchem.comorganic-chemistry.org These TEMPO-based systems are highly effective for oxidizing primary alcohols, including benzylic types, to their corresponding aldehydes in excellent yields without significant formation of carboxylic acid byproducts. organic-chemistry.org

Table 1: Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

Reagent/SystemTypical ConditionsKey Advantages
Swern Oxidation Oxalyl chloride, DMSO, triethylamine, low temp. (-78 °C)High yields, avoids heavy metals.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureMild conditions, broad functional group tolerance. wikipedia.org
TEMPO/NCS Catalytic TEMPO, N-chlorosuccinimide, CH₂Cl₂/waterHigh selectivity for primary alcohols, no over-oxidation. lookchem.com
TEMPO/Cu(I)/O₂ (Air) Catalytic TEMPO, a copper(I) salt, O₂ or air as oxidantUses air as a green oxidant, mild conditions. organic-chemistry.org

To achieve the full oxidation of the primary alcohol in 2-(4-bromophenyl)-2-methylpropan-1-ol to the corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid, stronger oxidizing agents and more vigorous reaction conditions are necessary. chemguide.co.uksigmaaldrich.comtcichemicals.com This process typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds past the intermediate aldehyde stage. libretexts.orgchemguide.co.uk

Classic and highly effective reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution or Jones reagent, which is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. wikipedia.org Acidified potassium dichromate (K₂Cr₂O₇/H₂SO₄) is also a common and powerful oxidant for converting primary alcohols to carboxylic acids. docbrown.infostackexchange.com The mechanism involves the initial oxidation to an aldehyde, which, under the aqueous acidic or basic conditions, forms a hydrate intermediate that is subsequently oxidized to the final carboxylic acid. wikipedia.orgstackexchange.com

Table 2: Reagents for Oxidation of Primary Alcohols to Carboxylic Acids

Reagent/SystemTypical ConditionsNotes
Potassium Permanganate (KMnO₄) Basic aqueous solution, heatPowerful, non-selective oxidant; can cleave other functional groups. wikipedia.org
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to room temperatureStrong acid conditions, rapid oxidation.
Potassium Dichromate (K₂Cr₂O₇) Aqueous H₂SO₄, refluxRequires excess oxidant and heat to ensure complete conversion. chemguide.co.uk
Two-Step Oxidation via Aldehyde 1. Mild oxidation (e.g., DMP). 2. Further oxidation (e.g., NaClO₂)Offers better control and may be suitable for sensitive substrates.

Reduction Transformations of the Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring provides a handle for various reductive transformations, including the complete removal of the halogen or the formation of new carbon-carbon bonds through coupling reactions.

Catalytic dehalogenation is a common method for removing a halogen atom from an aromatic ring and replacing it with a hydrogen atom. This transformation is typically achieved through catalytic hydrogenation. The most common catalyst for this process is palladium on an activated carbon support (Pd/C). The reaction is carried out under an atmosphere of hydrogen gas (H₂) or by using a transfer hydrogenation agent, such as ammonium (B1175870) formate (B1220265) or formic acid, which serves as an in-situ source of hydrogen. This process would convert this compound into 2-methyl-2-phenylpropan-1-ol (B1266538).

Table 3: Typical Systems for Catalytic Dehalogenation of Aryl Bromides

CatalystHydrogen SourceTypical Solvent
Palladium on Carbon (5-10% Pd/C) Hydrogen Gas (H₂)Methanol, Ethanol, Ethyl Acetate (B1210297)
Palladium on Carbon (5-10% Pd/C) Ammonium Formate (HCOONH₄)Methanol, Ethanol
Raney Nickel Hydrogen Gas (H₂)Ethanol

The bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.org These reactions, such as the Suzuki-Miyaura and Heck couplings, have revolutionized organic synthesis. libretexts.orggrafiati.com In these processes, the palladium catalyst facilitates the coupling of the aryl bromide with another organic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl compounds or the attachment of various alkyl or vinyl groups at the 4-position of the phenyl ring.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene, yielding a substituted styrene (B11656) derivative.

Table 4: Major Reductive Coupling Reactions for Aryl Bromides

Reaction NameCoupling PartnerTypical Catalyst SystemResulting Bond
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂)Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃)C(aryl)-C(R)
Heck Alkene (e.g., H₂C=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)C(aryl)-C(vinyl)
Negishi Organozinc Reagent (R-ZnX)Pd(PPh₃)₄C(aryl)-C(R)

Nucleophilic Substitution Reactions at the Aromatic Bromine Position

Direct nucleophilic substitution of the bromine on an aryl ring via traditional Sₙ1 or Sₙ2 mechanisms is generally not feasible due to the high energy required to break the C-Br bond and the repulsion between the nucleophile and the electron-rich aromatic ring. masterorganicchemistry.com However, modern transition-metal-catalyzed methods have made it possible to achieve formal nucleophilic substitution by forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The most prominent of these is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the substitution of the aromatic bromine with a wide variety of primary and secondary amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide). This methodology provides a powerful route to synthesize aniline (B41778) derivatives from this compound. A similar catalytic approach, often called the Buchwald-Hartwig ether synthesis, can be used to couple the aryl bromide with alcohols to form diaryl or alkyl aryl ethers.

Table 5: Catalytic Systems for Nucleophilic Substitution on Aryl Bromides

ReactionNucleophileTypical Catalyst SystemResulting Functional Group
Buchwald-Hartwig Amination Primary/Secondary Amine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Aryl Amine (-NR₂)
Buchwald-Hartwig Ether Synthesis Alcohol/Phenol (ROH)Pd₂(dba)₃, Ligand (e.g., SPhos), Base (e.g., K₃PO₄)Aryl Ether (-OR)

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The presence of the bromophenyl group in this compound allows it to readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. miracosta.edumasterorganicchemistry.com The Suzuki-Miyaura coupling of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative. The reaction is generally tolerant of the primary alcohol functionality.

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compoundArylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/Water2-(4-Arylphenyl)-2-methylpropan-1-ol

Sonogashira Coupling: This methodology facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. beilstein-journals.orgorganic-chemistry.orgnrochemistry.com This reaction would introduce an alkynyl substituent at the 4-position of the phenyl ring.

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Product
This compoundTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃N2-(4-Alkynylphenyl)-2-methylpropan-1-ol

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would result in the formation of a substituted alkene at the 4-position of the phenyl group. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene.

Reactant 1 Reactant 2 Catalyst Base Solvent Product
This compoundAlkenePd(OAc)₂Et₃NDMF2-(4-Alkenylphenyl)-2-methylpropan-1-ol

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates.

Grignard Reagents: Reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield the corresponding Grignard reagent. miracosta.eduorgsyn.org It is crucial to protect the hydroxyl group prior to the formation of the Grignard reagent to prevent it from quenching the newly formed organometallic species.

Reactant Reagent Solvent Intermediate
This compound (OH-protected)MgTHF(4-(1-Hydroxy-2-methylpropan-2-yl)phenyl)magnesium bromide (OH-protected)

Organolithium Compounds: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to lithium-halogen exchange, forming the corresponding aryllithium species. growingscience.comresearchgate.net Similar to Grignard reagent formation, protection of the hydroxyl group is a prerequisite for this transformation.

Reactant Reagent Solvent Temperature Intermediate
This compound (OH-protected)n-BuLiTHF-78 °C(4-(1-Hydroxy-2-methylpropan-2-yl)phenyl)lithium (OH-protected)

Functional Group Interconversions of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo a variety of transformations to introduce different functional groups.

Esterification Reactions and Steric Hindrance Considerations

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. wikipedia.org The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. iiste.org However, the neopentyl-like structure of the alcohol, with a quaternary carbon adjacent to the CH₂OH group, introduces significant steric hindrance. This can slow down the rate of esterification compared to less hindered primary alcohols.

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compoundCarboxylic AcidH₂SO₄2-(4-Bromophenyl)-2-methylpropyl ester
This compoundAcyl ChloridePyridine2-(4-Bromophenyl)-2-methylpropyl ester

Etherification and Alkylation Reactions

The formation of an ether from the alcohol can be achieved through methods such as the Williamson ether synthesis. khanacademy.orgwikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the steric bulk around the hydroxyl group, the formation of the alkoxide and its subsequent reaction may require more forcing conditions.

Reactant 1 Base Reactant 2 Product
This compoundNaHAlkyl Halide1-(1-Alkoxy-2-methylpropan-2-yl)-4-bromobenzene

Halogenation of the Alcohol Functionality

The hydroxyl group can be replaced by a halogen atom using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively. These reactions typically proceed via an Sₙ2 mechanism, which can be sterically hindered in this case. Alternative methods, such as the Appel reaction, might also be employed.

Reactant Reagent Product
This compoundSOCl₂1-Bromo-4-(1-chloro-2-methylpropan-2-yl)benzene
This compoundPBr₃1-Bromo-4-(1-bromo-2-methylpropan-2-yl)benzene

Rearrangement Reactions and Fragmentations of the Molecular Structure

Under certain conditions, the molecular structure of this compound or its derivatives can undergo rearrangements. In mass spectrometry, the molecule will fragment in a predictable manner.

Under strongly acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a primary carbocation. This unstable intermediate would likely undergo a rapid 1,2-methyl shift to form a more stable tertiary benzylic carbocation. This type of rearrangement is analogous to the initial steps of a pinacol (B44631) rearrangement. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.combyjus.com

In mass spectrometry, the fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. Key fragmentation pathways would likely involve the loss of a water molecule from the molecular ion, followed by benzylic cleavage. The most stable fragment would likely be the tertiary benzylic carbocation formed by the loss of the CH₂OH group.

m/z Possible Fragment Notes
228/230[M]⁺Molecular ion peak (presence of Br gives M and M+2 peaks)
213/215[M - CH₃]⁺Loss of a methyl group
197/199[M - CH₂OH]⁺Benzylic cleavage, forming a stable tertiary carbocation
118[C₉H₁₀]⁺Loss of Br radical from the benzylic fragment

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For 2-(4-Bromophenyl)-2-methylpropan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum, typically recorded in a solvent like CDCl₃, displays distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton.

The aromatic region typically shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. These signals appear as an AA'BB' system, where the protons ortho to the bromine atom are chemically equivalent, as are the protons ortho to the tertiary carbon group. The signal for the two equivalent methyl groups appears as a sharp singlet, as there are no adjacent protons to cause splitting. The methylene protons also appear as a singlet in many spectra, though they can sometimes show splitting if the adjacent hydroxyl proton's exchange is slow. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.45 Doublet 2H Ar-H (ortho to Br)
~7.30 Doublet 2H Ar-H (ortho to C(CH₃)₂)
~3.65 Singlet 2H -CH₂OH
~1.55 Broad Singlet 1H -OH

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the spectrum of this compound, signals are observed for the quaternary aromatic carbon attached to the bromine, the other quaternary aromatic carbon, the two equivalent aromatic CH carbons, the quaternary aliphatic carbon, the methylene carbon, and the two equivalent methyl carbons.

The carbon attached to the electronegative bromine atom (C-Br) is observed at a distinct chemical shift. The other aromatic carbons can be assigned based on their electronic environment. The quaternary aliphatic carbon bearing the two methyl groups and the methylene group appears further downfield than the methyl carbons themselves. The methylene carbon (-CH₂OH) is influenced by the adjacent oxygen atom, shifting it downfield relative to the methyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Carbon Type Assignment
~145.0 Quaternary Ar-C (ipso to C(CH₃)₂)
~131.5 Tertiary Ar-CH (ortho to C(CH₃)₂)
~129.8 Tertiary Ar-CH (ortho to Br)
~121.0 Quaternary Ar-C (ipso to Br)
~71.5 Methylene -CH₂OH
~40.2 Quaternary -C(CH₃)₂

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

While 1D NMR provides primary structural data, 2D NMR experiments establish direct and long-range correlations between nuclei, confirming the molecular framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets (~7.45 and ~7.30 ppm), confirming their ortho relationship on the benzene ring. No other correlations would be expected due to the presence of quaternary carbons separating the other proton groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would show a correlation between the aromatic proton signal at ~7.45 ppm and the aromatic carbon signal at ~129.8 ppm. It would also correlate the aromatic proton signal at ~7.30 ppm with the carbon signal at ~131.5 ppm, the methylene proton signal (~3.65 ppm) with the methylene carbon signal (~71.5 ppm), and the methyl proton signal (~1.30 ppm) with the methyl carbon signal (~24.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically two- or three-bond) correlations between protons and carbons. This is crucial for connecting the molecular fragments. Key expected correlations would include:

The methyl protons (~1.30 ppm) showing correlations to the quaternary aliphatic carbon (~40.2 ppm), the methylene carbon (~71.5 ppm), and the quaternary aromatic carbon (~145.0 ppm).

The methylene protons (~3.65 ppm) showing correlations to the quaternary aliphatic carbon (~40.2 ppm) and the methyl carbons (~24.5 ppm).

The aromatic protons (~7.30 ppm) showing a three-bond correlation to the quaternary aliphatic carbon (~40.2 ppm), confirming the connection of the propanol (B110389) moiety to the phenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

A prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the aliphatic methyl and methylene groups are observed just below 3000 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The sharp peaks in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic ring. Finally, a strong absorption band in the lower frequency region, often around 1050-1000 cm⁻¹, can be assigned to the C-O stretching vibration of the primary alcohol, and a peak in the 600-500 cm⁻¹ region is indicative of the C-Br stretching vibration.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 (broad) O-H Stretch Alcohol (-OH)
~3080 C-H Stretch Aromatic
~2960 C-H Stretch Aliphatic (CH₃, CH₂)
~1590 C=C Stretch Aromatic Ring
~1480 C=C Stretch Aromatic Ring
~1030 C-O Stretch Primary Alcohol

Note: Values are typical and may show slight variations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which helps in its structural elucidation.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity, separated by two m/z units.

The most abundant peak in the spectrum (the base peak) often results from a stable fragment. A common fragmentation pathway for this molecule is the alpha-cleavage, involving the loss of the CH₂OH radical, leading to a stable tertiary benzylic carbocation. Another significant fragmentation is the loss of a water molecule from the molecular ion.

Table 4: Expected EI-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Notes
230/232 [C₁₀H₁₃BrO]⁺ Molecular ion (M⁺, M+2) peak
212/214 [C₁₀H₁₁Br]⁺ Loss of H₂O
199/201 [C₉H₁₀Br]⁺ Loss of CH₂OH (alpha-cleavage), often the base peak
183/185 [C₇H₆Br]⁺ Further fragmentation
119 [C₉H₁₁]⁺ Loss of Br from the m/z 199/201 fragment

Note: The presence of bromine isotopes (⁷⁹Br/⁸¹Br) results in characteristic double peaks for all bromine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing moderately polar and thermally labile molecules like this compound. mdpi.com In this method, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gaseous ions. mdpi.com Due to the presence of a hydroxyl group, this compound can be readily analyzed in both positive (ES+) and negative (ES−) ion modes.

In positive ion mode, the molecule is expected to form a protonated molecule, [M+H]⁺, where the proton likely associates with the lone pair of electrons on the alcohol's oxygen atom. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are also commonly observed. A characteristic fragmentation pathway for the protonated molecule under collision-induced dissociation (CID) would be the neutral loss of a water molecule (H₂O), resulting in the formation of a stable tertiary carbocation [M+H-H₂O]⁺. rsc.org

In negative ion mode, the compound can form a deprotonated molecule, [M-H]⁻. Adducts with anions like formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ may also be detected depending on the mobile phase composition. uni.lu Tandem MS (MS/MS) experiments on these precursor ions provide valuable structural information by inducing fragmentation and analyzing the resulting product ions. mdpi.comresearchgate.net

While experimental spectra are definitive, predicted data can provide a strong indication of expected results. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections (CCS) for this compound

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
[M+H]⁺ 229.02226 144.2
[M+Na]⁺ 251.00420 155.3
[M+K]⁺ 266.97814 144.0
[M+NH₄]⁺ 246.04880 165.6
[M+H-H₂O]⁺ 211.01224 145.1
[M-H]⁻ 227.00770 149.4
[M+HCOO]⁻ 273.01318 163.2

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₁₃BrO. The theoretical monoisotopic mass, calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be compared to the experimentally measured exact mass. The predicted monoisotopic mass for the neutral molecule is 228.01498 Da. uni.lu An HRMS analysis would aim to detect the exact mass of an ion, such as the protonated molecule [M+H]⁺ (C₁₀H₁₄BrO⁺), and confirm that its measured value is within an acceptable error margin (e.g., < 5 ppm) of the theoretical value. This confirmation provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric formulas. The exact mass for the related compound 1-(4-Bromophenyl)-2-methylpropan-1-one has been calculated as 225.99933 Da. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to numerous derivatives containing the 4-bromophenyl moiety. For example, the crystal structure of 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan has been determined. rsc.org In this derivative, the 1,3-dioxan ring adopts a deformed chair conformation with the bromophenyl group in an axial position. rsc.org Such analyses of derivatives confirm the connectivity and provide precise geometric parameters for the bromophenyl portion of the molecule, which are expected to be similar in the parent compound. Studies on other derivatives, like 1-(4-bromophenyl)but-3-yn-1-one and 2-(4-bromophenyl)acetohydrazide, further illustrate how intermolecular interactions, such as hydrogen bonding and C—Br⋯π interactions, dictate the crystal packing. nih.govresearchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for assessing its purity, monitoring its synthesis, and for its isolation.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its structure and predicted boiling point of approximately 291.7°C, this compound is well-suited for GC analysis. chemicalbook.com The method is primarily used for purity assessment, where it can separate the main compound from starting materials, byproducts, or residual solvents.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase, often a non-polar or mid-polar polysiloxane (e.g., 5% phenyl polysiloxane), which separates compounds based on their boiling points and interactions with the phase. A temperature program, where the column temperature is gradually increased, is used to elute compounds in order of increasing boiling point. Detection is commonly performed using a Flame Ionization Detector (FID), which provides a response proportional to the amount of analyte, or a Mass Spectrometer (GC-MS), which also provides structural information for identification. phcogj.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. ijprajournal.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. For purity analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is most appropriate.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18, or octylsilane, C8), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol. mdpi.com The compound is separated based on its hydrophobic interactions with the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. The separation can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to optimize the resolution of components. ijprajournal.com Detection is typically achieved using an ultraviolet (UV) detector, as the bromophenyl group has a strong chromophore that absorbs UV light, with a maximum absorption wavelength likely in the 220-230 nm range. The development and validation of such an HPLC method would ensure it is specific, linear, accurate, and precise for quantifying the compound and any related impurities. iosrjournals.orgnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitatively monitoring the progress of chemical reactions and for assessing the purity of a sample. researchgate.net It operates on the same principle of separation as column chromatography.

The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass or aluminum. A small spot of the sample solution is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample spot move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a moderately polar compound, a suitable mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or diethyl ether. researchgate.net The ratio can be adjusted to achieve optimal separation. After development, the separated spots are visualized, commonly under UV light (254 nm), where the aromatic ring will quench the plate's fluorescence, appearing as a dark spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and is used to identify components and assess purity.

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Bromophenyl 2 Methylpropan 1 Ol

Molecular Electrostatic Potential (MEP) Mapping for Reactivity PredictionAn MEP map would visually represent the electrostatic potential on the surface of the molecule. This map is invaluable for predicting how the molecule will interact with other chemical species, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Without published research conducting these specific analyses on 2-(4-Bromophenyl)-2-methylpropan-1-ol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The completion of this request is contingent upon future computational studies being performed and published on this particular compound.

Molecular Dynamics Simulations for Conformational Landscapes

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-O single bonds. Key dihedral angles to consider would be those governing the orientation of the bromophenyl ring relative to the propanol (B110389) backbone and the orientation of the hydroxyl group. It is hypothesized that the molecule would exhibit several low-energy conformations. Intramolecular interactions, such as potential weak hydrogen bonding between the hydroxyl group and the pi-system of the aromatic ring, could play a role in stabilizing certain conformers.

A representative, albeit hypothetical, data table summarizing potential findings from a molecular dynamics study is presented below. Such a table would typically be generated from clustering analysis of the MD trajectory, identifying the most populated conformational families.

Table 1: Hypothetical Conformational Analysis of this compound
Conformer IDPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (°C-C-C-O)
1450.0060
2300.85180
3201.50-60
453.200

Theoretical Studies on Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions at the molecular level. For this compound, theoretical studies could elucidate the pathways of key reactions, such as oxidation of the alcohol group or reactions involving the aromatic ring. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The energy of a transition state corresponds to the activation energy of a reaction, a critical parameter for understanding reaction kinetics. Theoretical studies on benzylic alcohols have provided insights into their oxidation mechanisms. For instance, the oxidation of the primary alcohol in this compound to an aldehyde could proceed through various pathways depending on the oxidant used. Quantum mechanical modeling can help to distinguish between these possibilities by calculating the activation barriers for each proposed step.

A hypothetical data table illustrating the kind of data that would be generated from a theoretical study of a reaction involving this compound is shown below. This table focuses on a hypothetical nucleophilic substitution reaction at the benzylic carbon, a common reaction for this class of compounds.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.00
Transition State 1Formation of a carbocation intermediate+25.5
IntermediateBenzylic carbocation+15.2
Transition State 2Nucleophilic attack on the carbocation+18.0
ProductsSubstituted product + Leaving group-10.8

While specific computational research on this compound is not widely available, the application of established theoretical methods provides a robust framework for predicting its molecular properties and reactivity. Future computational studies will undoubtedly provide more precise data, furthering our understanding of this and related compounds.

Advanced Applications in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Synthesis

As a synthetic intermediate, 2-(4-Bromophenyl)-2-methylpropan-1-ol offers a reactive handle through its hydroxyl group and the bromo-substituted aromatic ring. These functional groups allow for a variety of chemical transformations, enabling its incorporation into larger, more intricate molecular architectures. While its broad application across all areas of complex molecule synthesis is not extensively documented, its utility in specific, high-value synthetic targets is well-established.

The most significant and well-documented application of a derivative of this compound is in the synthesis of advanced pharmaceutical scaffolds. Specifically, its oxidized form, 2-(4-bromophenyl)-2-methylpropanoic acid, serves as a crucial intermediate in the industrial production of Fexofenadine. Fexofenadine is a widely used second-generation antihistamine drug for the treatment of allergic rhinitis and chronic idiopathic urticaria.

The synthesis of Fexofenadine requires a highly pure form of the 2-(4-bromophenyl)-2-methylpropanoic acid intermediate to ensure the final active pharmaceutical ingredient is free from isomeric impurities. Patents detail processes for the selective bromination of 2-methyl-2-phenylpropanoic acid to yield the desired para-bromo isomer, highlighting the industrial relevance of this particular molecular scaffold. The subsequent steps in the synthesis of Fexofenadine involve the coupling of this key intermediate with other molecular fragments, ultimately leading to the final drug substance.

Table 1: Role in Pharmaceutical Synthesis

Intermediate Pharmaceutical Product Therapeutic Class

While the core structure of this compound possesses features that could be relevant to the development of new agrochemicals, such as herbicides, insecticides, or fungicides, there is a lack of specific, publicly available research that demonstrates its direct application in this field. The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds, and while molecules containing brominated phenyl rings are of interest in this area, the specific use of this compound as a key building block is not well-documented in scientific literature or patents.

Ligand Design and Coordination Chemistry Research

The potential for derivatives of this compound to be used in ligand design for coordination chemistry is an area of theoretical interest. The phenyl ring could be functionalized to introduce coordinating groups, and the neopentyl alcohol moiety could be modified to create bidentate or multidentate ligands. Such ligands could find applications in catalysis or the formation of novel metal-organic frameworks. However, a review of current scientific literature does not indicate that this compound or its close derivatives have been a significant focus of research in ligand design and coordination chemistry.

Exploration in Materials Science Research

The application of this compound as a precursor in materials science is another area where its potential has not been extensively explored in published research.

In theory, this compound could be functionalized to act as a monomer for polymerization. The hydroxyl group could be converted into a polymerizable group, such as an acrylate (B77674) or an epoxide, and the bromophenyl group could be used for subsequent modifications of the resulting polymer. However, there is no significant body of research demonstrating the synthesis of polymeric materials derived from this specific compound.

Organic molecules with brominated aromatic rings are sometimes investigated for their potential use in optoelectronic materials, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent agents. The bromine atom can influence the electronic properties of the molecule. Despite this, there is a lack of specific research articles or patents that describe the synthesis or characterization of optoelectronic materials derived directly from this compound.

Mechanistic Investigations of Biochemical Interactions (Research Focus)

Research into the biochemical interactions of novel chemical entities is fundamental to drug discovery and development. Understanding how a compound like this compound interacts with biological systems at a molecular level can unveil its therapeutic potential and guide further optimization. While specific mechanistic studies on this compound are not extensively available in publicly accessible literature, this section explores the established methodologies and research frameworks through which its biochemical profile could be investigated, drawing parallels from studies on structurally related bromophenyl compounds.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceutical drugs. mdpi.comnih.gov These enzymes, located primarily in the liver, catalyze Phase I metabolic reactions, typically adding or exposing functional groups to make compounds more water-soluble for excretion. mdpi.com Investigating the interaction of any new compound with CYP enzymes is a critical step in preclinical research to predict its metabolic fate, potential drug-drug interactions, and toxicity.

Currently, there is a lack of specific published research detailing the direct modulation of Cytochrome P450 enzymes by this compound. However, the study of such interactions is crucial. Inhibition or induction of CYP enzymes can lead to significant clinical consequences. For instance, inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, leading to elevated plasma concentrations and potential toxicity. Conversely, induction can accelerate drug metabolism, potentially reducing therapeutic efficacy.

Mechanistic studies typically investigate two primary modes of irreversible inhibition: the formation of covalent bonds with the P450 apoprotein or modification of the heme prosthetic group. doi.org These investigations often employ a suite of assays to determine the nature of the interaction.

Key Methodologies in CYP Interaction Studies:

Enzyme Activity Assays: Measuring the rate of metabolism of a known CYP substrate in the presence and absence of the test compound to determine inhibition (IC50) or induction potential.

Time-Dependent Inhibition (TDI) Assays: Assessing whether the inhibitory effect increases with pre-incubation time, suggesting irreversible binding or mechanism-based inactivation.

Intact Mass Spectrometry: Used to detect covalent binding by observing mass shifts in the CYP apoprotein after incubation with the compound. doi.org

Carbon Monoxide (CO) Binding Spectra: Changes in the characteristic Soret peak at 450 nm upon CO binding can indicate modification of the heme group or disruption of its environment. doi.org

The structural features of this compound, specifically the bromophenyl group, warrant such investigation, as halogenated aromatic rings are common motifs in known CYP substrates and inhibitors.

Table 1: Major Human Cytochrome P450 Isoforms and Their Significance
CYP IsoformApproximate Contribution to Drug MetabolismKey Endogenous FunctionsSignificance in Drug Interactions
CYP3A4/5~50%Steroid and bile acid synthesisMetabolizes the largest number of drugs; high potential for drug-drug interactions.
CYP2D6~25%Metabolism of neurochemicalsHighly polymorphic, leading to varied patient responses to antidepressants, antipsychotics, and opioids.
CYP2C9~10%Metabolism of fatty acidsImportant for metabolizing drugs with narrow therapeutic indices, such as warfarin.
CYP1A2~10%Metabolism of procarcinogensMetabolizes caffeine (B1668208) and various drugs; induced by smoking.
CYP2C19~5%Proton pump inhibitor metabolismPolymorphisms can affect the efficacy of drugs like clopidogrel.

Apoptosis, or programmed cell death, is a highly regulated cellular process essential for tissue homeostasis. A hallmark of cancer is the evasion of apoptosis, which allows malignant cells to survive and proliferate uncontrollably. mdpi.com Consequently, compounds that can selectively induce apoptosis in cancer cells are highly sought after as potential therapeutic agents.

While direct studies demonstrating that this compound induces apoptosis are not currently available, research on other bromophenyl-containing molecules has shown this to be a promising area of investigation. For example, certain bromophenol and brominated plastoquinone (B1678516) derivatives have been found to exert cytotoxic effects on cancer cells by triggering apoptosis. researchgate.netnih.gov

Mechanistic understanding is typically achieved by examining key molecular events in the apoptotic cascade. This includes assessing cell cycle distribution, measuring the activation of caspases (the primary executioners of apoptosis), and observing changes in mitochondrial membrane potential. mdpi.comnih.gov Furthermore, the generation of reactive oxygen species (ROS) is often implicated as a trigger for apoptosis. researchgate.netnih.gov

Illustrative Research Findings on Apoptosis Induction by Bromophenyl Analogs

Compound ClassCancer Cell LineObserved Mechanism of ActionReference
Bromophenol DerivativesA549 (Lung Carcinoma)Induction of G0/G1 phase cell cycle arrest, DNA fragmentation, increased ROS generation. researchgate.net
Brominated Plastoquinone AnalogsMCF-7 (Breast Adenocarcinoma)Cell cycle arrest, induction of oxidative stress. nih.gov
Pyrazole DerivativesMDA-MB-468 (Triple Negative Breast Cancer)Triggering of apoptosis through ROS production and activation of caspase-3. nih.gov

These examples highlight that the bromophenyl moiety is present in molecules capable of modulating critical cellular pathways involved in cancer cell survival. Future research could explore whether this compound can similarly affect cell cycle progression, caspase activation, or ROS levels in various cancer cell lines to determine its potential as a pro-apoptotic agent.

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. A wide range of synthetic compounds, including those containing bromophenyl structures, have been investigated for their potential to combat bacterial and fungal infections. acs.orgnih.gov

No specific studies on the in vitro antimicrobial efficacy of this compound have been identified. However, the consistent antimicrobial activity observed in various classes of related bromophenyl compounds suggests that this is a viable avenue for future research.

Initial screening typically involves in vitro assays to determine a compound's ability to inhibit microbial growth. Common methods include the agar (B569324) well diffusion method for a qualitative assessment of activity, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using broth microdilution techniques. mdpi.com

Mechanism-focused research aims to understand how a compound exerts its antimicrobial effect. For bromophenol derivatives, proposed mechanisms include the disruption of bacterial biofilm formation, which is a key virulence factor that protects bacteria from antibiotics and host immune responses. acs.org For Gram-positive bacteria like Staphylococcus aureus, which have a more accessible peptidoglycan layer, compounds may more easily diffuse into the cells to exert their effects. In contrast, the outer lipopolysaccharide layer of Gram-negative bacteria like Pseudomonas aeruginosa can present a significant barrier. acs.org

Table 2: Examples of In Vitro Antimicrobial Activity of Bromophenyl-Containing Compounds
Compound/Derivative ClassTest OrganismAssayResultReference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus (MRSA)MICInhibited growth and biofilm formation acs.orgresearchgate.net
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Staphylococcus aureusMIC16.1 µM nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Escherichia coliMIC16.1 µM nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p6)Candida albicansMIC15.3 µM nih.gov
N-(4-bromophenyl)furan-2-carboxamide (3)Drug-Resistant A. baumanniiAgar Well DiffusionDemonstrated excellent activity against XDR pathogens mdpi.com
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC2.5–5.0 mg/mL nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.com By systematically modifying a lead compound's structure—such as altering functional groups, changing stereochemistry, or adjusting ring systems—researchers can identify the key chemical features (pharmacophores) responsible for its effects.

Specific SAR studies for this compound are not documented in the available literature. An SAR campaign for this compound would involve synthesizing a series of analogs to probe the importance of its distinct structural components:

The Bromine Atom: Its position (para) and its identity could be varied. Analogs with fluorine, chlorine, or no halogen at all, as well as those with bromine at the ortho or meta positions, would reveal the role of the halogen's electronegativity, size, and location in any observed biological activity. Studies on other halogenated phenylethanolamines have shown that the position of the halogen can significantly impact receptor blocking activity. nih.gov

The Gem-Dimethyl Group: Replacing the two methyl groups with smaller (hydrogen) or larger (ethyl) alkyl groups would explore the steric requirements of the binding pocket.

The Primary Alcohol (-CH₂OH): This hydroxyl group is a potential hydrogen bond donor and acceptor. Esterification, etherification, or oxidation to an aldehyde or carboxylic acid would determine its importance for target interaction.

The Propanol (B110389) Linker: The length of the alkyl chain connecting the phenyl ring to the alcohol could be shortened or lengthened to assess the optimal distance between these two key features.

Research on related phenylpropanolamine compounds has demonstrated that even subtle changes, such as stereochemistry, can lead to significant differences in pharmacological effects. nih.gov Similarly, for a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, it was noted that the presence of an electron-withdrawing group like bromine on the phenyl ring contributed to good antibacterial activity. nih.gov These examples underscore the value of SAR in optimizing a molecule for enhanced potency and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This structure-based drug design approach provides invaluable atomic-level insights into the molecular recognition process, guiding SAR studies and helping to rationalize experimental results.

There are no specific molecular docking studies published for this compound. A typical docking study involves the following steps:

Target Selection: A three-dimensional structure of a biologically relevant protein target is obtained, usually from a repository like the Protein Data Bank (PDB).

Ligand Preparation: A 3D model of the ligand (e.g., this compound) is generated and its energetically favorable conformations are calculated.

Docking Simulation: A docking algorithm systematically samples a large number of positions and orientations (poses) of the ligand within the target's binding site.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The lowest energy poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic (π-π) stacking. brylinski.org

For example, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives used molecular docking to understand their antimicrobial and anticancer activities by modeling their interactions with specific protein targets. nih.gov Similarly, docking studies on other small molecules have successfully predicted binding interactions with enzymes like alcohol dehydrogenase. nih.gov Such studies could be applied to this compound to generate hypotheses about its potential protein targets and guide the design of future biological assays.

Table 3: Illustrative Examples of Molecular Docking in Drug Research
Ligand ClassProtein Target (PDB ID)Research GoalKey Finding from DockingReference
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus tyrosyl-tRNA synthetase (1JIJ)Antimicrobial activityIdentified good docking scores within the binding pocket, suggesting potential for enzyme inhibition. nih.gov
Gallic AcidAlcohol DehydrogenaseInhibition of alcohol metabolismPredicted a binding energy of -5.85 kcal/mol, indicating favorable interaction with the active site. nih.gov
Volatile Terpenes (e.g., Carvone, Limonene)NADPH Oxidase (2CDU)Antioxidant mechanismRevealed interactions with key residues in the enzyme responsible for ROS production. mdpi.com
N-(4-bromophenyl)furan-2-carboxamideNDM-1 Metallo-β-lactamase (4EXS)Overcoming antibiotic resistanceValidated that the molecule fits within the active site, explaining its antibacterial activity. mdpi.com

Future Research Directions and Perspectives

Development of Greener Synthetic Pathways for 2-(4-Bromophenyl)-2-methylpropan-1-ol

Conventional synthetic routes to tertiary alcohols often rely on organometallic reagents and stoichiometric oxidants, which can generate significant chemical waste. Future research will likely focus on the development of more environmentally benign and efficient synthetic methodologies.

Biocatalysis: One promising approach is the use of biocatalysts, such as enzymes or whole-cell systems, for the synthesis of this compound and its chiral analogues. nih.govtue.nl Ketoreductases, for example, can catalyze the asymmetric reduction of the corresponding ketone precursor, 1-(4-bromophenyl)-2-methylpropan-1-one, to produce enantiomerically pure forms of the alcohol. scielo.brbohrium.com The use of enzymes can lead to high enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.gov Research in this area could focus on screening for novel enzymes with high activity and selectivity towards this specific substrate, as well as process optimization for industrial-scale production.

A comparative overview of potential greener synthetic strategies is presented in Table 1.

Synthesis StrategyCatalyst/ReagentKey AdvantagesPotential Research Focus
Biocatalytic Reduction Ketoreductases, Whole-cell systemsHigh enantioselectivity, Mild conditions, Reduced wasteEnzyme screening and engineering, Process optimization
Photocatalytic Oxidation Organic dyes, Semiconductor materialsUse of visible light, O2 as oxidant, High atom economyDevelopment of selective and robust photocatalysts
Heterogeneous Catalysis Supported metal nanoparticlesCatalyst recyclability, High stability, Potential for continuous flowCatalyst design for improved activity and selectivity

Exploration of Novel Catalytic Transformations Involving the Compound

The unique structural features of this compound make it an interesting substrate for a variety of catalytic transformations.

C-H Functionalization: The aromatic C-H bonds and the methyl C-H bonds of the propanol (B110389) backbone are potential sites for direct functionalization. Transition metal-catalyzed C-H activation could be employed to introduce new functional groups, leading to a diverse range of derivatives. acs.org For instance, palladium-catalyzed C-H arylation could be used to replace a hydrogen atom on the phenyl ring with another aryl group, expanding the molecular complexity.

Oxidation and Reduction Reactions: The tertiary alcohol functionality can be a target for novel oxidation reactions. While tertiary alcohols are generally resistant to oxidation under standard conditions, specialized catalytic systems could be developed for their conversion to other functional groups. acs.org For instance, selective oxidation could potentially lead to the formation of a ketone through a rearrangement reaction. Conversely, the bromine atom on the phenyl ring can be a handle for various cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netacs.orgbyjus.com These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups, thereby enabling the synthesis of a large library of derivatives with diverse properties.

Advanced Mechanistic Investigations into its Chemical Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new transformations.

Solvolysis and Dehydration Studies: The tertiary benzylic nature of the alcohol suggests that it can undergo SN1-type reactions through a stable carbocation intermediate. byjus.comunacademy.com Mechanistic studies on the solvolysis of this compound in various solvents could provide valuable insights into the stability and reactivity of the corresponding carbocation. nih.govcopernicus.org Furthermore, acid-catalyzed dehydration of this alcohol would lead to the formation of the corresponding alkene, 1-bromo-4-(2-methylprop-1-enyl)benzene. unacademy.comnih.gov Kinetic and computational studies of these reactions can elucidate the transition states and intermediates involved. acs.orgunacademy.com

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for various transformations of this compound. rsc.org These computational studies can help in understanding the electronic effects of the bromo-substituent on the reactivity of the alcohol and the aromatic ring, and in predicting the feasibility of new reactions. nih.gov

Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties

The ability to functionalize both the aromatic ring and the alcohol moiety of this compound opens up possibilities for the design and synthesis of derivatives with specific, tailored properties for applications in materials science and medicinal chemistry.

By leveraging the reactivity of the bromine atom and the hydroxyl group, a diverse library of derivatives can be synthesized. For example, the hydroxyl group can be converted to esters, ethers, or halides, while the bromo-substituent can be replaced by various functional groups through cross-coupling reactions. This dual functionalization strategy allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.

A hypothetical design strategy for creating a library of derivatives is outlined in Table 2.

Modification SiteReaction TypePotential Functional GroupsTargeted Properties
Hydroxyl Group Esterification, EtherificationEsters, Ethers, HalidesModified lipophilicity, Biological activity
Aromatic Ring (Br) Suzuki Coupling, Sonogashira CouplingAryl, Heteroaryl, Alkynyl groupsAltered electronic properties, Extended conjugation
Aromatic Ring (C-H) C-H Activation/FunctionalizationAlkyl, Aryl, Halogen groupsEnhanced potency, Improved metabolic stability

Deepening the Understanding of Structure-Reactivity Relationships

Systematic studies on a series of derivatives of this compound can provide a deeper understanding of the relationship between molecular structure and chemical reactivity.

Hammett Studies: By synthesizing a series of analogues with different substituents on the phenyl ring (in place of bromine), it would be possible to conduct Hammett studies to quantify the electronic effects of these substituents on reaction rates. researchgate.netresearchgate.netlibretexts.org For instance, the rates of solvolysis or oxidation of these derivatives could be correlated with the Hammett substituent constants (σ), providing a quantitative measure of the electronic demand of the reaction. niscpr.res.in A hypothetical Hammett plot for a reaction involving this class of compounds could reveal a linear free-energy relationship, indicating a consistent reaction mechanism across the series. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR models can be developed to correlate the structural features of the derivatives with their biological activity. nih.govmdpi.com These models can help in identifying the key structural motifs responsible for a particular biological effect and guide the design of more potent compounds. nih.gov

Potential for Integration into Supramolecular Chemistry Research

The presence of a bromine atom and a hydroxyl group in this compound makes it an interesting building block for the construction of supramolecular assemblies.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. researchgate.netmdpi.comnih.gov This directional interaction can be utilized to control the self-assembly of the molecules in the solid state, leading to the formation of well-defined crystal structures with interesting properties. researchgate.netacs.org The interplay between halogen bonding and hydrogen bonding (from the hydroxyl group) could lead to the formation of complex and robust supramolecular architectures. nih.govresearchgate.net

Host-Guest Chemistry: Functionalized derivatives of this compound could be designed to act as hosts for specific guest molecules. The aromatic ring can provide a hydrophobic cavity, while the functional groups can be tailored to interact with the guest through various non-covalent interactions.

Application of Machine Learning and AI in Predicting Compound Behavior and Derivatization

Machine learning (ML) and artificial intelligence (AI) are poised to play a significant role in accelerating research related to this compound and its derivatives.

Predictive Modeling: ML models can be trained on existing experimental data to predict various properties of new, unsynthesized derivatives. sesjournal.comgenspark.ai This includes the prediction of reaction yields, regioselectivity, and physicochemical properties such as solubility and lipophilicity. researchgate.netucla.edugithub.io Furthermore, AI can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is crucial for the development of new drug candidates. scielo.bracs.org

A potential workflow integrating AI into the research and development of this compound derivatives is shown in Table 3.

StageAI/ML ApplicationObjective
Synthesis Planning Retrosynthesis PredictionIdentify efficient and green synthetic routes. nih.govjelsciences.com
Reaction Optimization Yield Prediction ModelsOptimize reaction conditions for higher yields. sesjournal.comucla.edugithub.io
Derivative Design Generative Models (de novo design)Design novel derivatives with desired properties. tue.nlfrontiersin.org
Property Prediction QSAR, ADMET Prediction ModelsPredict biological activity and pharmacokinetic profiles. scielo.brnih.gov

Q & A

Q. What are the key structural features of 2-(4-Bromophenyl)-2-methylpropan-1-ol, and how are they experimentally determined?

The compound features a tertiary alcohol group (-OH) attached to a methyl-substituted carbon and a 4-bromophenyl aromatic ring. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, SC-XRD studies on analogous bromophenyl derivatives (e.g., 2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one) reveal bond angles, torsion angles, and crystallographic parameters (R factor = 0.044; wR factor = 0.141) . Solid-state NMR and FTIR spectroscopy can further validate functional groups, such as the hydroxyl stretch (~3200–3600 cm⁻¹) and aromatic C-Br vibrations (~500–600 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is typical:

  • Step 1: Friedel-Crafts alkylation of 4-bromobenzene with 2-methylpropan-1-ol derivatives under acidic conditions (e.g., H₂SO₄ or AlCl₃) to install the branched carbon framework.
  • Step 2: Hydrolysis of intermediate esters or ethers using NaOH in aqueous/alcoholic media to yield the alcohol . Purity is confirmed via HPLC (C18 column, 2.0 µL injection volume) with UV detection at 254 nm .

Q. How can the purity and stability of this compound be assessed during storage?

  • Purity: Use reverse-phase HPLC with a mobile phase (e.g., acetonitrile/water) and compare retention times to standards .
  • Stability: Perform accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition products (e.g., aldehydes via Schiff base formation) using LC-MS .

Advanced Research Questions

Q. How do steric effects from the methyl and bromophenyl groups influence reaction pathways in catalytic transformations?

The bulky 2-methylpropan-1-ol moiety creates steric hindrance, which can:

  • Suppress nucleophilic substitution at the benzylic carbon due to restricted access to the reactive site.
  • Enhance selectivity in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) by favoring specific transition states. Computational modeling (DFT calculations) and kinetic isotope effect (KIE) studies are critical to map steric/electronic contributions .

Q. What analytical strategies resolve contradictions in reaction outcomes when using this compound as a substrate?

Discrepancies in product distribution (e.g., unexpected epoxides or reduced derivatives) may arise from competing oxidation pathways. Mitigation strategies include:

  • Reaction monitoring: Use in situ Raman spectroscopy to track intermediate formation.
  • Isotopic labeling: Introduce ¹⁸O or deuterium to trace oxygen sources or hydrogen transfer steps.
  • Control experiments: Compare results under inert (N₂) vs. oxidizing (O₂) atmospheres to identify radical vs. ionic mechanisms .

Q. How does this compound interact with biological macromolecules, and what methods validate its potential as a pharmacophore?

The bromophenyl group enhances lipophilicity, promoting membrane permeability. Key methodologies include:

  • Molecular docking: Simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina.
  • Surface plasmon resonance (SPR): Measure binding affinity (KD values) to receptors like G-protein-coupled receptors (GPCRs).
  • In vitro assays: Test inhibition of enzyme activity (e.g., IC₅₀ determination for kinases) .

Q. What role does this compound play in materials science, particularly in polymer synthesis?

The tertiary alcohol can act as a chain-transfer agent in radical polymerization, controlling molecular weight distribution. Advanced applications include:

  • Functionalized monomers: Copolymerize with styrene or acrylates to introduce bromine atoms for post-polymerization modifications (e.g., Suzuki-Miyaura cross-coupling).
  • Thermal analysis: Use TGA-DSC to assess decomposition profiles and glass transition temperatures (Tg) of derived polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.